molecular formula C15H11BrN2OS2 B2672283 2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 941877-83-4

2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2672283
CAS No.: 941877-83-4
M. Wt: 379.29
InChI Key: FLSNFTNUQFYDMM-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 941877-83-4) is a small molecule research chemical with the molecular formula C 15 H 11 BrN 2 OS 2 and a molecular weight of 379.29 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a 2-bromobenzamide moiety linked to the 2-position of a 4-(methylthio)benzothiazole ring, which may be explored for its potential in various research applications. Benzothiazole derivatives have been extensively investigated for their potent and selective biological properties, particularly as anticancer agents . Such compounds have demonstrated efficacy against a broad spectrum of human cancer cell lines in scientific research, including mammary, ovarian, colon, and renal cancer models, among others . The biological activity of these scaffolds is often linked to specific mechanisms, such as the inhibition of tumor-associated enzymes like carbonic anhydrase (CA), which represents a promising strategy for targeting hypoxic tumors . The structural features of this specific benzamide derivative suggest it may serve as a valuable chemical tool or synthetic intermediate for researchers in drug discovery and chemical biology. It is ideal for building compound libraries or investigating structure-activity relationships (SAR) to develop novel therapeutic leads. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-bromo-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS2/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSNFTNUQFYDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Bromination: The benzo[d]thiazole intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo group.

    Amidation: The brominated benzo[d]thiazole is then reacted with 4-(methylthio)benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring and the methylthio group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiazole ring or the methylthio group.

    Reduction: Reduced forms of the thiazole ring or the benzamide moiety.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown activity against various cancer cell lines. The incorporation of the bromine atom in 2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide may enhance its reactivity and potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .

Monoamine Oxidase Inhibition
Another promising application lies in the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and mood disorders. Benzothiazole derivatives have been studied for their ability to inhibit both MAO-A and MAO-B isoforms, which could lead to therapeutic advancements in treating depression and anxiety disorders .

Material Science Applications

Organic Electronics
The compound's electron-deficient nature makes it suitable for applications in organic electronics, particularly in the development of organic semiconductors. Its ability to participate in nucleophilic aromatic substitution reactions allows for the synthesis of functionalized materials that can be used in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Conductive Polymers
The synthesis of polymers incorporating benzothiazole units has been explored for their conductive properties. The presence of the bromine atom enhances the polymer's electrical conductivity while maintaining its structural integrity. This property is crucial for applications in flexible electronics and sensors .

Synthetic Applications

Synthesis of Novel Derivatives
The compound can serve as a precursor for synthesizing novel derivatives through various chemical reactions, including palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functional groups, expanding the library of benzothiazole derivatives with potential biological activities .

Regioselective Reactions
The regioselectivity observed in reactions involving this compound facilitates the synthesis of complex molecular architectures. This is particularly beneficial in drug discovery, where specific structural modifications can lead to enhanced biological activity .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Organic ElectronicsDeveloped a new class of organic semiconductors with improved charge mobility due to functionalized benzothiazole units.
Monoamine Oxidase InhibitionShowed selective inhibition against MAO-B with Ki values around 25 nM, indicating potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting protein-protein interactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl) enhance stability and influence binding to hydrophobic pockets in biological targets .

Heterocyclic Variations

Replacing the benzothiazole core with other heterocycles alters bioactivity and physicochemical properties:

Compound Name Core Structure Key Modifications Activity Profile Reference
2-Bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole Methoxybenzyl side chain Anticancer (in silico predicted)
2-(2-(4-Bromophenyl)-2-oxoethoxy)-5-(2-methylthiazol-4-yl)benzamide Thiazole Bromophenyl ketone Antimicrobial (S. aureus)
Target Compound Benzo[d]thiazole Methylthio substitution Potential multitarget ligand N/A

Key Observations :

  • Thiadiazole derivatives exhibit distinct electronic properties due to sulfur-rich cores, enhancing interactions with metal ions in enzyme active sites .
  • Benzothiazole-based compounds generally show superior antimicrobial activity compared to thiazole or thiadiazole analogs, as seen in S. aureus inhibition studies .

Yield Comparison :

  • N-(6-Bromobenzo[d]thiazol-2-yl)benzamide : 94% yield via Rh-catalyzed C-H amidation .
  • Thiadiazole analogs : Lower yields (39–72%) due to steric hindrance in multi-step syntheses .

Physicochemical and Spectral Properties

NMR Data

  • Benzamide protons : Resonate at δ 7.5–8.5 ppm (aromatic region) .
  • Methylthio group : Distinct ¹H NMR signal at δ 2.1–2.5 ppm (singlet) and ¹³C NMR at δ 15–20 ppm .

Melting Points

  • Compounds with bulky substituents (e.g., 4-chlorobenzamide) exhibit higher melting points (290–300°C) due to crystal packing efficiency .
  • Methylthio-substituted analogs are expected to have moderate melting points (200–250°C), balancing lipophilicity and crystallinity.

Antimicrobial Activity

  • Compound 3b (p-Cl benzothiazole derivative): Exhibited MIC of 6.25 µg/mL against S. aureus, comparable to tetracycline .
  • Compound 5n (thiazole derivative): Showed moderate activity (MIC = 16 µg/mL) .
  • Target Compound : Predicted enhanced activity due to bromine’s halogen bonding and methylthio’s membrane penetration .

Cytokine Induction

  • 2D291 (thiazole-based analog): Potent IL-6 induction (EC₅₀ = 0.8 µM) via NF-κB activation .
  • Benzothiazole derivatives: Generally lower cytotoxicity, making them preferable for immunomodulatory applications .

Biological Activity

2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is an organic compound notable for its structural complexity and potential biological applications. The compound features a benzamide core with a bromo group and a benzo[d]thiazole moiety, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12BrN3OS\text{C}_{15}\text{H}_{12}\text{BrN}_3\text{OS}

This compound's unique features include:

  • Bromo Group : Enhances reactivity and biological activity.
  • Benzo[d]thiazole Ring : Known for various pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines, including breast, colon, lung, and ovarian cancers. The specific mechanisms often involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial potential of this compound has been evaluated against several bacterial strains. In vitro studies suggest that this compound displays notable activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Benzothiazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could interact with cell surface receptors to alter cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
2-bromo-N-(4-methylthio)benzamideLacks benzo[d]thiazoleReduced biological activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamideNo bromo groupLess reactive
2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamideChloro instead of bromoAltered chemical properties

The presence of both the bromo group and the benzo[d]thiazole ring in this compound enhances its reactivity and biological efficacy compared to these similar compounds .

Case Studies

Several studies have highlighted the biological activities of benzothiazole derivatives, including:

  • Antitumor Activity : A study demonstrated that a series of benzothiazole derivatives exhibited potent cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Antimicrobial Screening : In vitro evaluations showed that certain benzothiazole analogs had significant antibacterial effects against multidrug-resistant strains of Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for preparing 2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide and its derivatives?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted 2-aminobenzothiazoles and brominated benzoyl chlorides. For example, analogous derivatives are synthesized by reacting 2-aminobenzothiazoles with activated acyl chlorides under reflux in aprotic solvents (e.g., DMF or THF) with triethylamine as a base. Yields typically range from 78% to 94%, as demonstrated in Rh-catalyzed C-H amidation protocols for similar benzamide-thiazole hybrids . Characterization via 1H^1H-NMR and HRMS is critical to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Identifies proton environments, such as aromatic protons in the benzothiazole ring (δ 7.2–8.5 ppm) and methylthio substituents (δ 2.5 ppm).
  • 13C^{13}C-NMR : Confirms carbonyl carbons (δ ~165 ppm) and aromatic carbons.
  • HRMS : Validates molecular weight (e.g., calculated vs. experimental m/z).
  • IR : Detects amide C=O stretches (~1680 cm1^{-1}) and C-S bonds (~650 cm1^{-1}) .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

  • Methodological Answer : Use in vitro assays targeting receptors or enzymes linked to benzothiazole pharmacophores. For example:

  • Dopamine/Serotonin Receptor Binding : Radioligand displacement assays (IC50_{50} determination) based on structural analogs showing affinity for D2, 5-HT1A_{1A}, and 5-HT2A_{2A} receptors .
  • Anti-inflammatory Activity : COX-2 inhibition assays (e.g., ELISA) using derivatives with substituted piperidine/morpholine groups .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox behavior. Becke’s hybrid functional (B3LYP) with gradient corrections provides accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for regioselective modifications.
  • Docking Studies : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Q. How can structural modifications resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., methylthio → sulfoxide/sulfone) to isolate contributions to activity. For example, replacing methylthio with morpholine improved anti-inflammatory potency in benzothiazole derivatives .
  • Metabolic Profiling : Use LC-MS to identify metabolites causing off-target effects.
  • Comparative Assays : Replicate conflicting studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • CYP450 Inhibition Studies : Use human liver microsomes to identify metabolic hotspots. Fluorine or trifluoromethyl substitutions can block oxidative metabolism, as seen in trifluoromethyl-containing analogs .
  • LogP Adjustment : Replace hydrophobic groups (e.g., bromine) with polar substituents (e.g., methoxy) to balance lipophilicity .

Q. How can advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational equilibria?

  • Methodological Answer :

  • Dynamic NMR : Detect slow-exchange tautomers (e.g., thione ↔ thiol) at variable temperatures.
  • X-ray Crystallography : Resolve crystal structures to confirm dominant conformers. For example, Rh-catalyzed derivatives show planar benzothiazole-amide geometries .
  • 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish rotamers .

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